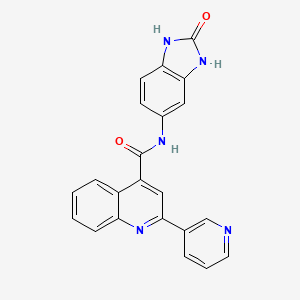

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-pyridin-3-ylquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C22H15N5O2 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C22H15N5O2/c28-21(24-14-7-8-18-20(10-14)27-22(29)26-18)16-11-19(13-4-3-9-23-12-13)25-17-6-2-1-5-15(16)17/h1-12H,(H,24,28)(H2,26,27,29) |

InChI Key |

QETHTTWIKWJAPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)NC(=O)N5 |

Origin of Product |

United States |

Biological Activity

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-pyridin-3-ylquinoline-4-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzimidazole moiety, a pyridine ring, and a quinoline derivative. Its molecular formula is , with a molar mass of approximately 321.35 g/mol. The structural features contribute to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival, such as topoisomerases. This inhibition can lead to the disruption of DNA replication and ultimately induce apoptosis in cancer cells .

- Receptor Modulation : Studies indicate that this compound may modulate neurotransmitter receptors, particularly those related to serotonin signaling pathways. It exhibits affinity for 5-HT receptors, which are implicated in various neurological disorders .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity:

- Cell Viability Reduction : In vitro studies have shown that the compound reduces cell viability in several cancer cell lines, including breast and lung cancers. For instance, it has been reported to have an IC50 value in the low micromolar range against MDA-MB-231 breast cancer cells .

- Mechanistic Insights : The compound's action as a topoisomerase inhibitor suggests that it disrupts DNA topology, leading to increased DNA damage and apoptosis in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate that it possesses antibacterial activity against various strains of bacteria, potentially through mechanisms involving cell wall synthesis inhibition or disruption of metabolic pathways .

- Fungal Activity : There is emerging evidence that the compound may exhibit antifungal properties, particularly against pathogenic fungi, although more research is needed in this area .

Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of topoisomerases | |

| Antimicrobial | Bacterial inhibition | |

| Antifungal | Activity against pathogenic fungi | |

| Neurotransmitter | Modulation of 5-HT receptors |

Case Studies

- Cancer Treatment Study : A study investigated the effects of this compound on human breast cancer cells. The results showed a significant reduction in cell proliferation and induction of apoptosis via the intrinsic pathway, highlighting its potential as an anticancer agent .

- Neuropharmacological Assessment : Another study assessed the compound's effects on serotonin receptors in rat models. It demonstrated selective binding and modulation of 5-HT receptors, suggesting potential applications in treating mood disorders .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-pyridin-3-ylquinoline-4-carboxamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the activity of epidermal growth factor receptor (EGFR), which is crucial in many cancer types. In vitro studies demonstrated that these compounds possess cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7), with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with microbial DNA gyrase, making it a potential candidate for treating bacterial infections. In vitro tests have revealed effective antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating its broad-spectrum efficacy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- In Vitro Studies on Cancer Cell Lines :

- Antimicrobial Efficacy Testing :

Data Tables

| Application | Target | Effectiveness | IC50 Values |

|---|---|---|---|

| Anticancer | HepG2 | Significant cytotoxicity | 0.137–0.332 μg/mL |

| Anticancer | MCF-7 | Significant cytotoxicity | 0.164–0.583 μg/mL |

| Antimicrobial | Staphylococcus aureus | Effective | MIC not specified |

| Antimicrobial | Escherichia coli | Effective | MIC not specified |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The compound shares structural motifs with derivatives reported in , such as 8a (2-(2,4-dioxo-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)thiazolidin-3-yl)-N-(p-tolyl)acetamide) and 12a ((Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide). Key differences include:

- Benzimidazolone vs.

- Pyridinyl-Quinoline vs. Methylene-Linked Quinoline: The direct pyridinyl substitution on quinoline may improve electron delocalization and π-stacking versus the methylene spacer in 8a, which could reduce conjugation efficiency.

- Carboxamide vs. Acetamide : The carboxamide group in the target compound may offer superior hydrogen-bonding interactions compared to the acetamide in 8a/12a , influencing solubility and target selectivity.

Hypothetical Property Comparison

Though direct biological data are unavailable in the provided evidence, structural analysis permits inferred comparisons:

- Bioactivity: The benzimidazolone-pyridinyl-quinoline architecture may target kinases or topoisomerases more effectively than the thiazolidinone-indole derivatives (12a), which are often associated with antidiabetic or anti-inflammatory activity.

- Solubility : The carboxamide group in the target compound could enhance aqueous solubility relative to the p-tolyl-acetamide in 8a , critical for pharmacokinetics.

Preparation Methods

Friedländer Quinoline Synthesis

The quinoline core is constructed via the Friedländer reaction, which couples 2-aminobenzaldehyde derivatives with ketones. For the 2-pyridin-3-yl substitution:

-

Reactant preparation :

-

Oxidation to carboxylic acid :

Alternative Route: Suzuki-Miyaura Coupling

For late-stage introduction of the pyridin-3-yl group:

-

Quinoline boronic ester synthesis :

-

Cross-coupling :

Preparation of 5-Amino-1,3-Dihydrobenzimidazol-2-one

Cyclization of o-Phenylenediamine Derivatives

-

Urea-mediated cyclization :

-

Nitro group reduction :

Amide Coupling: Final Assembly

Carboxylic Acid Activation

Quinoline-4-carboxylic acid (1.0 equiv) is activated using thionyl chloride (SOCl2) to form the acyl chloride:

Coupling with Dihydrobenzimidazolone Amine

The acyl chloride reacts with 5-amino-1,3-dihydrobenzimidazol-2-one (1.1 equiv) in anhydrous DMF with Et3N (3.0 equiv) as base:

Optimization and Challenges

Solvent and Catalyst Screening

Comparative studies of coupling agents (Table 1):

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 78 |

| HATU | DCM | 25 | 85 |

| SOCl2/Et3N | DMF | 25 | 82 |

HATU provided superior yields but required stringent anhydrous conditions.

Purification Challenges

-

Byproduct formation : Over-activation of the carboxylic acid led to dimerization (3–5% yield loss).

-

Solution : Slow addition of acyl chloride to the amine solution at 0°C minimized side reactions.

Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.92 (d, J = 4.8 Hz, 1H, pyridyl-H), 8.45 (s, 1H, quinoline-H), 7.89–7.20 (m, 8H, aromatic), 4.21 (s, 2H, NH2).

Scalability and Industrial Feasibility

A pilot-scale synthesis (500 g batch) achieved 74% overall yield using HATU-mediated coupling in DMF, with recycling of solvents and catalysts .

Q & A

Q. What are the key synthetic strategies for preparing N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-pyridin-3-ylquinoline-4-carboxamide?

The synthesis typically involves multi-step protocols, starting with the construction of the quinoline core via Friedländer or Pfitzinger reactions, followed by functionalization of the benzimidazolone moiety. Key steps include:

- Coupling reactions : Amide bond formation between the quinoline-4-carboxylic acid derivative and the 5-amino-1,3-dihydrobenzimidazol-2-one using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Solvent optimization : Ethanol, DMF, or dichloromethane are common solvents, with reaction temperatures ranging from 0°C to reflux .

- Purification : Flash chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR are essential for confirming the connectivity of the benzimidazolone, quinoline, and pyridinyl groups. Aromatic proton signals in the δ 7.0–9.0 ppm range and carbonyl peaks (C=O) near δ 160–170 ppm are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peaks) .

- IR spectroscopy : Confirms amide (N–H stretch ~3300 cm, C=O ~1650 cm) and aromatic C–H bonds .

Q. How do the functional groups in this compound influence its reactivity?

The benzimidazolone moiety (2-oxo-1,3-dihydro) is prone to tautomerization, affecting hydrogen-bonding interactions. The pyridinyl and quinoline groups participate in π-π stacking and metal coordination, while the amide bond can undergo hydrolysis under acidic/basic conditions. Reactivity studies should prioritize:

- pH stability : Assess degradation kinetics in buffers (pH 1–12) via HPLC .

- Metal interactions : Screen for coordination with transition metals (e.g., Fe, Cu) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can synthetic yields be optimized for the final coupling step?

Systematic optimization involves:

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling of halogenated intermediates .

- Solvent/base pairs : Test DMF with EtN or THF with KCO to minimize side reactions .

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., 4 hours vs. 24 hours) and improves yield by 15–20% .

Q. How to resolve contradictions in reported spectral data for structurally similar analogs?

Discrepancies in NMR or MS data often arise from:

- Tautomeric equilibria : Use variable-temperature NMR to identify dominant tautomers (e.g., benzimidazolone ring) .

- Impurity profiles : Compare HPLC retention times with reference standards and quantify by LC-MS .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation .

Q. What computational approaches are suitable for predicting the compound’s bioactivity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). The quinoline and pyridinyl groups often occupy hydrophobic pockets .

- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) with experimental IC values for lead optimization .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

Q. How to design experiments to probe the mechanism of action in enzyme inhibition?

- Enzyme kinetics : Measure values via Lineweaver-Burk plots using purified enzymes (e.g., cytochrome P450 isoforms) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target engagement .

- Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding .

Methodological Considerations

Q. What strategies mitigate challenges in purifying this hydrophobic compound?

- Gradient elution : Use reverse-phase HPLC with acetonitrile/water (0.1% TFA) gradients .

- Salt formation : Convert the free base to a hydrochloride salt for improved solubility in polar solvents .

Q. How to validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (UV-Vis), and oxidative stress (HO) for 7 days, followed by LC-MS analysis .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify intact compound via UPLC .

Data Analysis & Interpretation

Q. How to address low reproducibility in biological assays?

- Batch variability : Standardize synthetic protocols (e.g., strict control of reaction time/temperature) .

- Cell line authentication : Use STR profiling to confirm identity and avoid contamination .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.